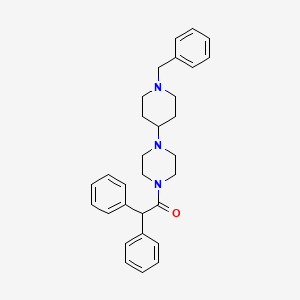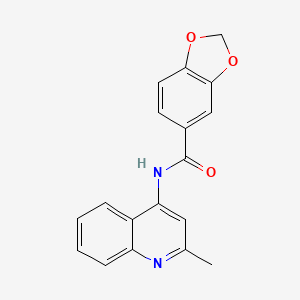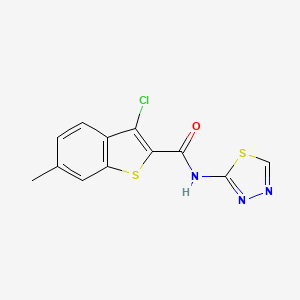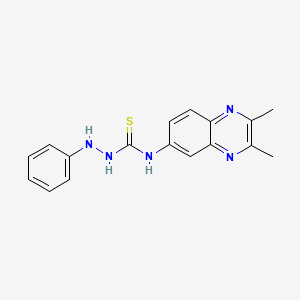
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine, also known as BDPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BDPP belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological properties, including antipsychotic, analgesic, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine and serotonin. This compound has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors, which may contribute to its antipsychotic effects.
This compound has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to pain and inflammation. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to reduce the production of prostaglandins, which may contribute to its analgesic effects.
Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. These properties make this compound a promising candidate for the treatment of various neurological and psychiatric disorders, as well as inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It also has a relatively long half-life, which makes it suitable for in vivo studies. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine. One area of interest is its potential therapeutic applications in conditions such as schizophrenia, chronic pain, and inflammatory disorders. Further studies are needed to determine the optimal dosing and administration regimens for this compound in these conditions.
Another area of interest is the development of novel this compound derivatives with improved pharmacological properties. These derivatives may have higher potency, selectivity, and solubility than this compound, which may make them more suitable for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders, as well as inflammatory conditions. Its antipsychotic, analgesic, and anti-inflammatory effects make it a promising candidate for further research and development. Further studies are needed to determine the optimal dosing and administration regimens for this compound, as well as the development of novel derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine involves the reaction of 1-benzyl-4-piperidone with diphenylacetic acid chloride in the presence of a base, such as triethylamine. The reaction results in the formation of this compound as a white crystalline powder with a melting point of 212-215°C.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-4-piperidinyl)-4-(diphenylacetyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit antipsychotic properties by modulating the activity of dopamine and serotonin receptors in the brain. This compound has also been found to possess analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins.
Moreover, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These properties make this compound a promising candidate for the treatment of conditions such as schizophrenia, chronic pain, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O/c34-30(29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)33-22-20-32(21-23-33)28-16-18-31(19-17-28)24-25-10-4-1-5-11-25/h1-15,28-29H,16-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHSKFRQJEYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)
